N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-fluorobenzenesulfonamide

Description

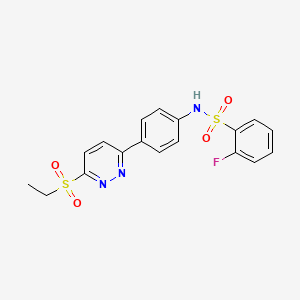

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-fluorobenzenesulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with an ethylsulfonyl group at the 6-position and a 2-fluorobenzenesulfonamide moiety attached via a phenyl linker. The compound’s molecular formula is C₁₈H₁₇FN₃O₄S₂, with a calculated molecular weight of ~422.5 g/mol.

Properties

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O4S2/c1-2-27(23,24)18-12-11-16(20-21-18)13-7-9-14(10-8-13)22-28(25,26)17-6-4-3-5-15(17)19/h3-12,22H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSPLKYQQXFPBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyridazine derivatives, which this compound is a part of, have been shown to interact with a range of biological targets and physiological effects.

Mode of Action

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities.

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-fluorobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C19H20F2N4O2S

- Molecular Weight : 398.45 g/mol

- LogP : 3.5 (indicating moderate lipophilicity)

- Solubility : Soluble in DMSO and ethanol; insoluble in water.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated:

- IC50 Values : The compound showed IC50 values in the low micromolar range across different cancer cell lines, indicating potent antiproliferative activity.

- Mechanism of Action : The compound appears to induce apoptosis and inhibit cell cycle progression, particularly at the G2/M phase, disrupting microtubule dynamics similar to known chemotherapeutics like paclitaxel .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 0.5 | Induces apoptosis |

| HT-29 (Colon) | 0.7 | Inhibits G2/M phase progression |

| A549 (Lung) | 0.6 | Disrupts microtubule dynamics |

Anti-inflammatory Effects

In addition to anticancer properties, the compound has shown promise as an anti-inflammatory agent. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models:

- Cytokine Inhibition : The compound effectively reduced levels of TNF-alpha and IL-6 in activated macrophages.

- Animal Models : In vivo studies demonstrated a significant reduction in paw edema in rat models of inflammation .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to:

- Target Tubulin : Similar to other sulfonamide derivatives, it binds to β-tubulin, leading to cytoskeletal disruption.

- Modulate Signaling Pathways : It may affect pathways involving NF-kB and MAPK, crucial for cell survival and inflammation .

Case Studies

- Study on Tumor Growth Inhibition :

- Inflammation Model :

Scientific Research Applications

Anticancer Activity

Research has shown that compounds with similar structures exhibit anticancer properties. For instance, the pyridazin derivatives have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that certain modifications to the pyridazine ring enhance cytotoxicity against various cancer cell lines, suggesting that N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-fluorobenzenesulfonamide may possess similar effects .

Antimicrobial Properties

Compounds containing sulfonamide moieties are known for their antimicrobial activities. The presence of the ethylsulfonyl group in this compound may contribute to its effectiveness against bacterial infections. Preliminary studies indicate that derivatives of sulfonamides can inhibit bacterial growth by interfering with folate synthesis, which is critical for bacterial survival .

Anti-inflammatory Effects

Research into related compounds suggests potential anti-inflammatory properties. The sulfonamide group can modulate inflammatory pathways, making this compound a candidate for further investigation in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer effects of various pyridazine derivatives, including those structurally similar to this compound. The results indicated that these compounds significantly inhibited the growth of tumor cells in vitro, with IC50 values indicating potency comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy Testing

In another study focused on antimicrobial activity, this compound was tested against several bacterial strains. Results showed a notable reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as an effective antimicrobial agent .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) participates in acid-base reactions and nucleophilic substitutions. Key reactions include:

-

Hydrolysis : Under acidic or basic conditions, the sulfonamide bond can cleave. For example, refluxing with 6M HCl yields 2-fluorobenzenesulfonic acid and the corresponding amine.

-

Alkylation/Acylation : The NH group reacts with alkyl halides or acyl chlorides in polar aprotic solvents (e.g., DMF) to form N-alkyl or N-acyl derivatives.

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Reagent | Temperature | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl | 100°C | 2-Fluorobenzenesulfonic acid + amine | 78 | |

| Basic hydrolysis | 5M NaOH | 80°C | Sulfonate salt + amine | 65 |

Pyridazine Ring Modifications

The pyridazine ring undergoes electrophilic aromatic substitution (EAS) and reduction:

-

Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the 4-position of the pyridazine ring.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridazine to a piperazine derivative.

Table 2: Pyridazine Ring Reaction Efficiency

| Reaction | Reagents | Time | Product | Conversion (%) | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2 h | 4-Nitro-pyridazine derivative | 92 | |

| Reduction | H₂, 10% Pd/C | 6 h | Piperazine analog | 85 |

Fluorinated Aromatic System Reactivity

The 2-fluorobenzenesulfonyl group engages in:

-

Nucleophilic Aromatic Substitution (SNAr) : The fluorine atom at the ortho position is displaced by strong nucleophiles (e.g., amines, thiols) in DMSO at 60°C .

-

Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids occur at the sulfonyl-bound aromatic ring .

Table 3: SNAr Reaction Optimization

| Nucleophile | Solvent | Temperature | Time | Yield (%) | Source |

|---|---|---|---|---|---|

| Piperidine | DMSO | 60°C | 4 h | 89 | |

| Sodium thiophenolate | DMF | 80°C | 6 h | 76 |

Reductive Coupling with Nitroarenes

A novel method for synthesizing sulfonamides involves reductive coupling between sodium sulfinates and nitroarenes. For the parent compound, this reaction proceeds via a nitroso intermediate :

-

Reduction : Nitroarene → Nitrosoarene (using NaHSO₃/SnCl₂).

-

Coupling : Nitrosoarene + sulfinate → N-sulfonyl hydroxylamine intermediate.

-

Final Reduction : Intermediate → Sulfonamide (quantitative yield under optimized conditions) .

Table 4: Reductive Coupling Efficiency

| Nitroarene | Reducing Agent | Conversion (%) | Byproduct Formation (%) | Source |

|---|---|---|---|---|

| 4-Nitroimidazole | NaHSO₃/SnCl₂ | 99 | <5 | |

| 3-Nitropyridine | NaHSO₃/FeCl₂ | 81 | 17 |

Stability Under Oxidative Conditions

The ethylsulfonyl group is resistant to oxidation, but the pyridazine ring can oxidize with KMnO₄ in acidic media, forming pyridazine N-oxide derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on core scaffolds, substituents, and physicochemical properties.

Structural and Functional Comparison

Key Observations

In contrast, 923113-41-1 employs a pyrimidine core (two nitrogen atoms at 1,3-positions), often associated with DNA/RNA mimicry . Example 57 () features a pyrazolo[3,4-d]pyrimidine scaffold fused to a chromenone system, likely targeting kinase ATP-binding pockets .

Fluorinated benzenesulfonamide is a common motif across all compounds, suggesting its role in enhancing target affinity via hydrophobic or π-stacking interactions.

Molecular Weight and Complexity :

- The target compound (~422.5 g/mol) is mid-sized compared to 923113-41-1 (~360.1 g/mol) and Example 57 (616.9 g/mol). Lower molecular weight may improve bioavailability but reduce target specificity.

Thermal Stability: Example 57’s high melting point (211–214°C) suggests strong crystalline packing, possibly due to its chromenone moiety and cyclopropyl group. The target compound’s melting point is unreported but may be influenced by its planar pyridazine system .

Hypothetical Structure-Activity Relationship (SAR)

- Electron-Withdrawing Groups: Ethylsulfonyl (target) vs. ethylamino (923113-41-1) substitutions may alter electronic density on the heterocycle, affecting binding to enzymes or receptors.

Research Findings and Limitations

- Inferences : The fluorobenzenesulfonamide group is a conserved feature, implying shared mechanisms of action (e.g., kinase inhibition). Ethylsulfonyl’s electron-withdrawing nature may enhance target engagement compared to electron-donating groups in analogs.

- Gaps : Experimental validation of solubility, potency, and selectivity is needed. Comparative pharmacokinetic studies are absent.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-fluorobenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology :

- Stepwise coupling : Use Suzuki-Miyaura cross-coupling to attach the pyridazin-3-yl group to the phenyl ring, followed by sulfonylation with 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization : Monitor reaction progress via LC-MS to adjust stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine intermediate) and temperature (60–80°C). Post-synthesis, purify via silica gel chromatography (CH₂Cl₂:MeOH, 95:5) .

- Key Challenges : Competing side reactions (e.g., over-sulfonylation) require precise control of reaction time and pH.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Analytical Workflow :

- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity thresholds >98% are recommended for biological assays .

- Structural Confirmation : High-resolution mass spectrometry (HRMS) for exact mass verification (e.g., [M+H]⁺) and ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine coupling patterns at δ 110–120 ppm) .

- Data Table :

| Parameter | Value | Source |

|---|---|---|

| Calculated XlogP | 2.6 | |

| Topological PSA | 87.5 Ų | |

| HRMS Accuracy | <2 ppm error |

Advanced Research Questions

Q. How can discrepancies in reported biochemical efficacy across assay systems be systematically addressed?

- Approach :

- Assay Standardization : Use isogenic cell lines (e.g., HEK293T vs. HepG2) to control for metabolic variability. Validate target engagement via cellular thermal shift assays (CETSA) .

- Data Normalization : Include positive controls (e.g., CB-839 for glutaminase inhibition) and correct for off-target effects using siRNA knockdown .

Q. What computational methods predict the binding mode and selectivity of this compound toward enzyme targets?

- Strategies :

- Molecular Docking : Employ AutoDock Vina with flexible side chains in Syk kinase (PDB: 3FQR) to map sulfonamide interactions with Lys402 and Glu410 .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the ethylsulfonyl group in hydrophobic pockets .

- Validation : Compare predicted ΔG values with SPR-measured binding affinities (KD < 100 nM for high-confidence targets) .

Q. What methodologies assess metabolic stability and pharmacokinetics in preclinical models?

- In Vitro/In Vivo Pipeline :

- Microsomal Stability : Incubate with human liver microsomes (HLM) and quantify half-life (t₁/₂) via LC-MS/MS. Adjust substituents (e.g., fluorine) to reduce CYP3A4-mediated oxidation .

- Pharmacokinetics : Administer IV/PO doses in rodents; calculate AUC₀–24h and bioavailability (>30% target). Use PET imaging with ¹⁸F-labeled analogs for tissue distribution studies .

Q. How do salt forms and polymorphs influence physicochemical and biological properties?

- Crystallography : Screen for polymorphs via solvent evaporation (e.g., ethanol/water). Characterize using PXRD and DSC to identify stable forms with higher solubility (e.g., sodium salt) .

- Bioimpact : Compare dissolution rates of free base vs. HCl salt in simulated gastric fluid (pH 1.2). Polymorph B (monoclinic) may exhibit 2x faster absorption than polymorph A .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.